molecular formula C19H17NO6S B12199495 Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Cat. No.: B12199495
M. Wt: 387.4 g/mol
InChI Key: YYMGLRCBAITXCV-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (CAS No. 1010930-29-6) is a synthetic organic compound with the molecular formula C₁₉H₁₇NO₄S and a molecular weight of 355.4076 g/mol . Its structure comprises a 1,4-oxathiin ring system (a six-membered heterocycle containing one oxygen and one sulfur atom) with a 4,4-dioxido group, a phenyl substituent at position 3, and a methyl benzoate ester linked via a carbonyl-amino bridge.

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO6S/c1-25-19(22)14-7-9-15(10-8-14)20-18(21)16-17(13-5-3-2-4-6-13)27(23,24)12-11-26-16/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

YYMGLRCBAITXCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The oxathiin ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-oxidized oxathiin analogues, critical for bioavailability in drug development .
  • Bioactivity : Unlike triazine-based herbicides (e.g., metsulfuron methyl), the target compound’s oxathiin core may interact with sulfur-containing enzymes or receptors in anti-infective pathways .
  • Synthetic Flexibility : The methyl benzoate group allows straightforward derivatization (e.g., hydrolysis to carboxylic acid for salt formation), a feature shared with pesticide esters but tailored for pharmaceutical optimization .

Biological Activity

Methyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate, also known by its CAS number 1144500-07-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Compound Overview

Chemical Structure:
The compound features a methyl ester and an oxathiin ring, which are often associated with various biological activities. Its molecular formula is C19H17NO6SC_{19}H_{17}NO_{6}S with a molecular weight of 387.4 g/mol.

PropertyValue
Molecular FormulaC₁₉H₁₇N O₆S
Molecular Weight387.4 g/mol
CAS Number1144500-07-1

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymatic pathways. Similar compounds within the oxathiin class have been shown to inhibit succinate dehydrogenase in fungi, leading to disrupted metabolic processes in target organisms . This inhibition is crucial for its application as a systemic fungicide.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance:

  • Inhibition of Fungal Growth : Studies have demonstrated that these compounds effectively inhibit the growth of various fungal species by disrupting their metabolic pathways .
  • Mechanistic Insights : The mode of action involves the inhibition of succinate oxidation in the electron transport chain of fungi, which is vital for their energy production .

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of this compound have also been explored:

  • Cell Line Studies : In vitro studies on human cell lines have shown varying degrees of cytotoxicity, suggesting potential applications in cancer therapy.
  • Comparative Analysis : When compared to other known cytotoxic agents, this compound displayed promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

  • Oxycarboxin : A closely related compound showed effective systemic fungicidal activity against various plant pathogens and was characterized by its ability to penetrate plant tissues and act from within .
  • Structural Analysis : Detailed structural analyses using techniques such as NMR and X-ray crystallography have revealed insights into the conformational dynamics and interaction sites that may be responsible for the biological activity observed in these compounds.

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